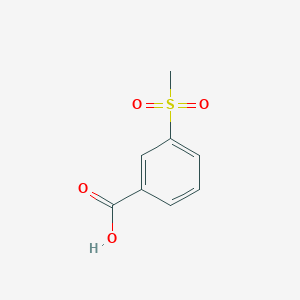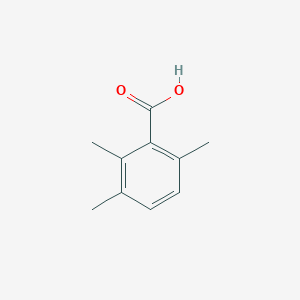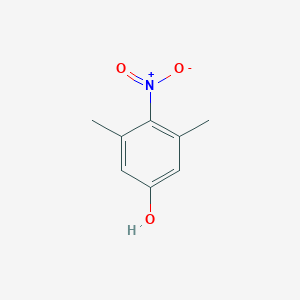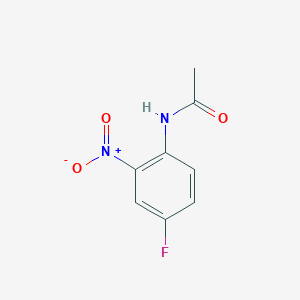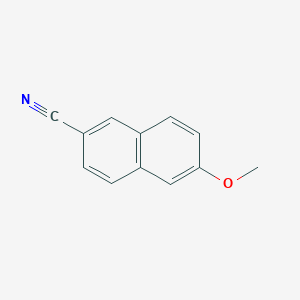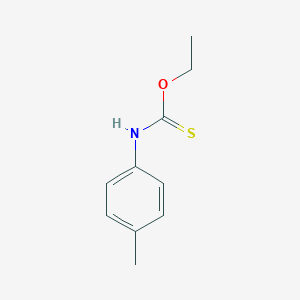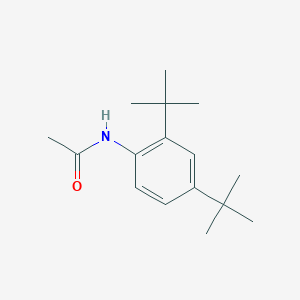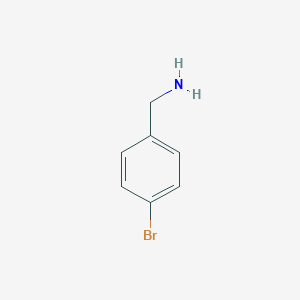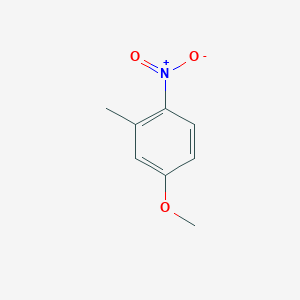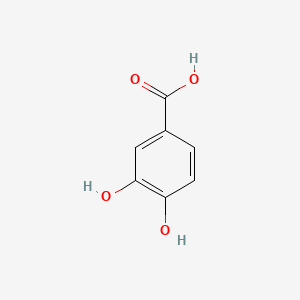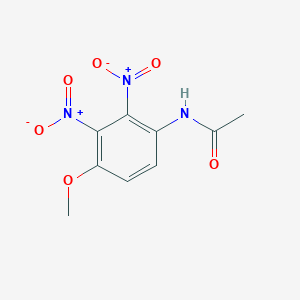
n-(4-Methoxy-2,3-dinitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxy-2,3-dinitrophenyl)acetamide, also known as MDNP, is a chemical compound used in scientific research. MDNP is a derivative of 2,4-dinitrophenol (DNP), which is a well-known uncoupling agent used in biochemical and physiological experiments. MDNP is used as a substrate for the measurement of acyltransferase activity in various biological samples.
Mécanisme D'action
N-(4-Methoxy-2,3-dinitrophenyl)acetamide is a substrate for acyltransferases, which catalyze the transfer of the acyl group from n-(4-Methoxy-2,3-dinitrophenyl)acetamide to CoA. The reaction produces n-(4-Methoxy-2,3-dinitrophenyl)acetamide-CoA, which can be detected by UV spectrophotometry. The mechanism of action of n-(4-Methoxy-2,3-dinitrophenyl)acetamide is based on the ability of acyltransferases to recognize and bind to n-(4-Methoxy-2,3-dinitrophenyl)acetamide as a substrate.
Effets Biochimiques Et Physiologiques
N-(4-Methoxy-2,3-dinitrophenyl)acetamide has no known biochemical or physiological effects on its own. It is used as a tool to measure the activity of acyltransferases in different biological systems. The measurement of acyltransferase activity is important for understanding the regulation of lipid metabolism and the role of acyltransferases in various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Methoxy-2,3-dinitrophenyl)acetamide is a reliable substrate for the measurement of acyltransferase activity in various biological samples. It is easy to synthesize and purify, and its purity can be determined by TLC and HPLC. However, n-(4-Methoxy-2,3-dinitrophenyl)acetamide has some limitations in lab experiments. It is not suitable for measuring the activity of all acyltransferases, and the detection of n-(4-Methoxy-2,3-dinitrophenyl)acetamide-CoA by UV spectrophotometry can be affected by the presence of other compounds in the biological sample.
Orientations Futures
There are several future directions for the use of n-(4-Methoxy-2,3-dinitrophenyl)acetamide in scientific research. One direction is the development of new methods for measuring acyltransferase activity using n-(4-Methoxy-2,3-dinitrophenyl)acetamide. Another direction is the study of the regulation of acyltransferase activity in different biological systems. The use of n-(4-Methoxy-2,3-dinitrophenyl)acetamide can provide insights into the role of acyltransferases in lipid metabolism and other biological processes. Additionally, the development of new derivatives of n-(4-Methoxy-2,3-dinitrophenyl)acetamide may lead to the discovery of new compounds with useful biological properties.
Conclusion
In conclusion, n-(4-Methoxy-2,3-dinitrophenyl)acetamide is a chemical compound used in scientific research as a substrate for the measurement of acyltransferase activity in various biological samples. n-(4-Methoxy-2,3-dinitrophenyl)acetamide is easy to synthesize and purify, and its purity can be determined by TLC and HPLC. The use of n-(4-Methoxy-2,3-dinitrophenyl)acetamide can provide insights into the regulation of lipid metabolism and the role of acyltransferases in various biological processes. However, n-(4-Methoxy-2,3-dinitrophenyl)acetamide has some limitations in lab experiments, and the detection of n-(4-Methoxy-2,3-dinitrophenyl)acetamide-CoA by UV spectrophotometry can be affected by the presence of other compounds in the biological sample.
Méthodes De Synthèse
N-(4-Methoxy-2,3-dinitrophenyl)acetamide can be synthesized by the reaction of 4-methoxy-2,3-dinitrophenol with acetic anhydride in the presence of a catalyst. The reaction yields n-(4-Methoxy-2,3-dinitrophenyl)acetamide as a yellow crystalline solid. The purity of n-(4-Methoxy-2,3-dinitrophenyl)acetamide can be determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-(4-Methoxy-2,3-dinitrophenyl)acetamide is widely used as a substrate for the measurement of acyltransferase activity in various biological samples. Acyltransferases are enzymes that catalyze the transfer of an acyl group from one molecule to another. The acyltransferase activity is measured by the production of n-(4-Methoxy-2,3-dinitrophenyl)acetamide-CoA, which can be detected by UV spectrophotometry. n-(4-Methoxy-2,3-dinitrophenyl)acetamide is also used as a tool to study the regulation of acyltransferase activity in different biological systems.
Propriétés
Numéro CAS |
62153-30-4 |
|---|---|
Nom du produit |
n-(4-Methoxy-2,3-dinitrophenyl)acetamide |
Formule moléculaire |
C9H9N3O6 |
Poids moléculaire |
255.18 g/mol |
Nom IUPAC |
N-(4-methoxy-2,3-dinitrophenyl)acetamide |
InChI |
InChI=1S/C9H9N3O6/c1-5(13)10-6-3-4-7(18-2)9(12(16)17)8(6)11(14)15/h3-4H,1-2H3,(H,10,13) |
Clé InChI |
FBIWPANFNJPCMU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC(=O)NC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




